molecular formula C7H5F2N3S B1301389 4,6-Difluoro-2-hydrazino-1,3-benzothiazole CAS No. 872696-11-2

4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Cat. No.: B1301389
CAS No.: 872696-11-2
M. Wt: 201.2 g/mol
InChI Key: LAENBFICDUZEPJ-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-hydrazino-1,3-benzothiazole is a chemical compound with the molecular formula C7H5F2N3S and a molecular weight of 201.2 g/mol It is a derivative of benzothiazole, characterized by the presence of two fluorine atoms at positions 4 and 6, and a hydrazino group at position 2 on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole typically involves the following steps:

    Starting Material: The synthesis begins with 4,6-difluoro-1,3-benzothiazole.

    Hydrazination: The 4,6-difluoro-1,3-benzothiazole is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazino group at position 2.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-hydrazino-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Difluoro-2-hydrazino-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinobenzothiazole: Similar structure but lacks the fluorine atoms at positions 4 and 6.

    4,6-Dichloro-2-hydrazino-1,3-benzothiazole: Similar structure but with chlorine atoms instead of fluorine.

    4,6-Dimethyl-2-hydrazino-1,3-benzothiazole: Similar structure but with methyl groups instead of fluorine.

Uniqueness

4,6-Difluoro-2-hydrazino-1,3-benzothiazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .

Properties

IUPAC Name

(4,6-difluoro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAENBFICDUZEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365943
Record name 4,6-Difluoro-2-hydrazino-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872696-11-2
Record name 4,6-Difluoro-2-hydrazinylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872696-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-2-hydrazino-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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